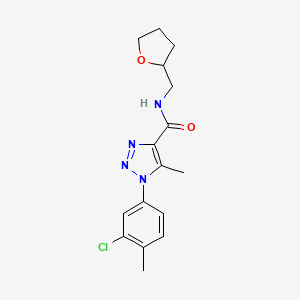

![molecular formula C24H23F2N5O3S B4580799 ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves intricate organic reactions that result in the formation of complex heterocyclic systems. For instance, ethyl amino-substituted benzothiazolopyridine carboxylates were synthesized through the interaction of ethyl 2-(benzothiazol-2-yl)acetate with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, resulting in various substituted pyridine and triazolopyrimidine derivatives (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds often involves heterocyclic systems, where the arrangement and type of atoms significantly influence the chemical properties and reactivity of the molecules. Compounds such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have been studied for their structural characteristics, demonstrating the importance of hydrogen bonding in the molecular configuration (D. Lynch & I. Mcclenaghan, 2004).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, to form new heterocyclic systems. For example, ethyl 7-amino-substituted thiazolopyrimidine carboxylates can be hydrolyzed and cyclized to yield complex oxazinones, demonstrating notable biocidal properties (M. Youssef et al., 2011).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. The detailed analysis of compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate provides insights into how molecular structure influences physical properties (D. Lynch & I. Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and the ability to undergo different types of chemical reactions, define the potential applications of these compounds. The synthesis and transformation of compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate highlight the complex chemical behavior and potential for generating biologically active molecules (Sobhi M. Gomha et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its derivatives have been synthesized and tested for their biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some of these compounds have shown excellent biocidal properties, indicating potential applications in developing antimicrobial agents (Youssef et al., 2011).

Heterocyclic Systems and Isomerism

The cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates has led to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit ring-chain isomerism, depending on the solvent and the length of the fluoroalkyl substituent, suggesting a versatile scaffold for chemical synthesis with potential implications in drug design and development (Goryaeva et al., 2009).

Phosphodiesterase Inhibition and Antihypertensive Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been described as specific inhibitors of cGMP-specific (type V) phosphodiesterase, demonstrating both enzymatic and cellular activity as well as in vivo oral antihypertensive activity. This suggests potential applications in developing novel treatments for hypertension (Dumaitre & Dodic, 1996).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential use in developing therapies for cancer and inflammation. These compounds have shown promising results in cytotoxicity assays against cancer cell lines and in inhibiting 5-lipoxygenase activity, a key enzyme in the inflammation pathway (Rahmouni et al., 2016).

Antimicrobial and Antituberculosis Activity

Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones has explored their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting their therapeutic promise. Moreover, structural analogs of antituberculous agents based on the ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate scaffold have been synthesized and evaluated for tuberculostatic activity, offering new avenues for tuberculosis treatment (Auzzi et al., 1983; Titova et al., 2019).

properties

IUPAC Name |

ethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-propylamino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N5O3S/c1-4-11-30(24-28-14(3)19(35-24)23(33)34-5-2)22(32)16-13-27-31-18(20(25)26)12-17(29-21(16)31)15-9-7-6-8-10-15/h6-10,12-13,20H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFTEGNPLNIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)

![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)

![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4580745.png)

![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)

![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)

![6-bromo-2-(4-butylphenyl)-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4580810.png)